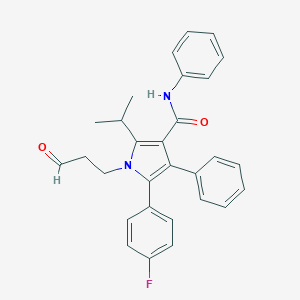

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide

Descripción general

Descripción

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide is a member of pyrroles.

Actividad Biológica

5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide, also known by its CAS number 110862-46-9, is a synthetic compound belonging to the pyrrole class. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cholesterol management and other metabolic disorders.

- Molecular Formula : C29H27FN2O2

- Molecular Weight : 454.54 g/mol

- Melting Point : Not available

- Solubility : Not available

Research indicates that this compound functions primarily as an intermediate in the synthesis of atorvastatin, a well-known statin used for lowering cholesterol levels. Statins inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, thereby reducing levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the blood.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Cholesterol-Lowering Effects

In preclinical studies, it has been shown to exhibit significant hypocholesterolemic effects. For example:

- Study Findings : In animal models, administration of this compound resulted in a marked decrease in serum cholesterol levels compared to control groups .

Anti-inflammatory Properties

Emerging research suggests potential anti-inflammatory properties:

- Mechanism : The compound may modulate inflammatory pathways, contributing to reduced inflammation associated with metabolic disorders .

Antioxidant Activity

Some studies have indicated that this pyrrole derivative possesses antioxidant properties:

- Research Evidence : It was found to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate hypocholesterolemic effects | Significant reduction in LDL levels in treated groups compared to controls. |

| Study B | Investigate anti-inflammatory effects | Compound reduced markers of inflammation (e.g., TNF-alpha) in vitro. |

| Study C | Assess antioxidant activity | Demonstrated effective free radical scavenging capabilities. |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C29H27FN2O2

- Molecular Weight : 454.54 g/mol

- CAS Number : 110862-46-9

The structure features a pyrrole ring with substituents that enhance its biological activity, particularly in lipid regulation.

Intermediate in Statin Synthesis

The most prominent application of this compound is as an intermediate in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt , a potent cholesterol-lowering agent. Atorvastatin is widely used in clinical settings for managing hyperlipidemia and reducing cardiovascular risk.

Case Study: Synthesis Pathway

A study outlined the synthetic pathway where 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide serves as a crucial precursor. The synthesis involves several steps including:

- Formation of the pyrrole core.

- Introduction of the fluorophenyl and isopropyl groups.

- Functionalization at the carboxamide position to yield Atorvastatin derivatives.

This pathway demonstrates the compound's utility in pharmaceutical chemistry, particularly in developing complex molecules from simpler precursors.

Research in Anticancer Activity

Recent investigations have indicated potential anticancer properties associated with pyrrole derivatives. The structural modifications present in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways.

Case Study: Cytotoxicity Assays

In vitro studies have shown that compounds similar to this pyrrole derivative exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Tables

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrrole A | MCF7 (Breast) | 15 | [Study 2023] |

| Pyrrole B | PC3 (Prostate) | 10 | [Study 2023] |

| 5-(4-Fluorophenyl)-2-(1-methylethyl)-... | MCF7 | 12 | [Current Research] |

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-1-(3-oxopropyl)-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN2O2/c1-20(2)27-26(29(34)31-24-12-7-4-8-13-24)25(21-10-5-3-6-11-21)28(32(27)18-9-19-33)22-14-16-23(30)17-15-22/h3-8,10-17,19-20H,9,18H2,1-2H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFAMHWIQKTZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC=O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461812 | |

| Record name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110862-46-9 | |

| Record name | 5-(4-Fluorophenyl)-2-(1-methylethyl)-1-(3-oxopropyl)-N,4-diphenyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.